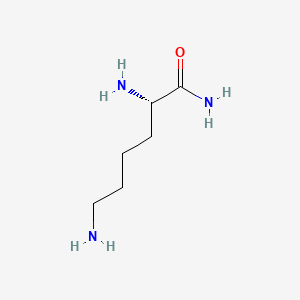

L-Lysinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-diaminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H2,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXLAGBDJVHRQG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186101 | |

| Record name | L-Lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32388-19-5 | |

| Record name | L-Lysinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-LYSINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13E91O1V3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Lysinamide: Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysinamide, the amide derivative of the essential amino acid L-lysine, is a molecule of significant interest in various scientific disciplines, including biochemistry, pharmacology, and materials science. Its structural similarity to L-lysine, coupled with the modified carboxyl terminus, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological relevance of this compound, with a focus on data-driven insights and experimental considerations.

Chemical Structure and Properties

This compound is structurally characterized by an L-lysine backbone where the carboxylic acid group is replaced by a primary amide. This modification neutralizes the negative charge of the carboxylate group present at physiological pH, altering the molecule's overall charge distribution and hydrogen bonding capabilities.

dot```dot graph L_Lysinamide_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Atom nodes N_alpha [label="N", pos="0,0.5!", fontcolor="#202124"]; C_alpha [label="Cα", pos="1,0!", fontcolor="#202124"]; C_carbonyl [label="C", pos="2,0.5!", fontcolor="#202124"]; O_carbonyl [label="O", pos="2,1.5!", fontcolor="#202124"]; N_amide [label="NH₂", pos="3,0!", fontcolor="#202124"]; C_beta [label="Cβ", pos="1,-1!", fontcolor="#202124"]; C_gamma [label="Cγ", pos="0,-1.5!", fontcolor="#202124"]; C_delta [label="Cδ", pos="-1,-1!", fontcolor="#202124"]; C_epsilon [label="Cε", pos="-1,0!", fontcolor="#202124"]; N_epsilon [label="NH₂", pos="-2,0.5!", fontcolor="#202124"]; H_alpha [label="H", pos="1.5, -0.5!", fontcolor="#202124"];

// Bonds N_alpha -- C_alpha [color="#202124"]; C_alpha -- C_carbonyl [color="#202124"]; C_carbonyl -- O_carbonyl [style=double, color="#202124"]; C_carbonyl -- N_amide [color="#202124"]; C_alpha -- C_beta [color="#202124"]; C_beta -- C_gamma [color="#202124"]; C_gamma -- C_delta [color="#202124"]; C_delta -- C_epsilon [color="#202124"]; C_epsilon -- N_epsilon [color="#202124"]; C_alpha -- H_alpha [color="#202124"];

}``` Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₅N₃O | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| CAS Number | 32388-19-5 | [1] |

| Appearance | Typically exists as a solid at room temperature | [1] |

| LogP | 1.478 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Solubility | May dissolve in DMSO, H₂O, Ethanol, DMF | [1] |

| pKa (α-amino group) | Not experimentally determined in cited sources. Estimated to be lower than that of L-lysine's α-amino group (~9) due to the electron-withdrawing effect of the amide group. | |

| pKa (ε-amino group) | Not experimentally determined in cited sources. Expected to be similar to that of L-lysine's ε-amino group (~10.5). |

Experimental Protocols

General Synthesis of this compound

Objective: To synthesize this compound from N-protected L-lysine.

Materials:

-

Nα-Boc-Nε-Z-L-lysine (or other suitably protected L-lysine)

-

Ammonium chloride (NH₄Cl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve Nα-Boc-Nε-Z-L-lysine (1 equivalent) in a mixture of DCM and DMF.

-

Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at 0 °C for 30 minutes to form the active ester.

-

-

Amidation:

-

In a separate flask, prepare a solution of ammonia by bubbling ammonia gas through cold DCM or by careful addition of ammonium chloride and a non-nucleophilic base like DIPEA.

-

Slowly add the activated L-lysine solution to the ammonia solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench with water.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Deprotection:

-

Dissolve the purified, protected this compound in DCM.

-

Add TFA (typically in a 1:1 ratio with DCM) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

For the Z group, catalytic hydrogenation (e.g., H₂, Pd/C) is a common deprotection method.

-

After deprotection, concentrate the solution and precipitate the product by adding cold diethyl ether.

-

Collect the this compound salt by filtration and dry under vacuum.

-

dot

Caption: Generalized workflow for this compound synthesis.

Biological Activity and Signaling Pathways

The biological role of this compound is intrinsically linked to that of its parent molecule, L-lysine. As an essential amino acid, L-lysine is a fundamental building block for protein synthesis and is involved in numerous metabolic pathways.

Potential Role as a Prodrug

A significant area of interest for this compound in drug development is its potential as a prodrug. The amide bond can be designed to be cleaved by specific enzymes in the body, releasing a therapeutic agent. A prominent example of this strategy is lisdexamfetamine, where L-lysine is attached to dextroamphetamine via an amide bond. This prodrug is metabolized in the body to release the active stimulant. This suggests that this compound could be a valuable moiety for developing targeted drug delivery systems.

Involvement in Lysine Metabolism

Upon cellular uptake, this compound could potentially be metabolized by amidases to yield L-lysine and ammonia. The released L-lysine would then enter the cellular lysine pool and participate in its various metabolic fates, including protein synthesis and catabolism. The primary catabolic pathway for lysine in mammals is the saccharopine pathway, which ultimately leads to the production of acetyl-CoA, an intermediate in the citric acid cycle.

dot

Caption: Potential metabolic fate of this compound.

Cellular Signaling

Direct involvement of this compound in specific signaling pathways has not been extensively documented. However, as a derivative of L-lysine, it may have indirect effects. Amino acids are increasingly recognized as signaling molecules that can influence pathways such as the mTOR pathway, which regulates cell growth and proliferation. Further research is required to elucidate any direct signaling roles of this compound.

Conclusion

This compound is a chemically and biologically significant molecule with properties that make it a valuable tool in research and drug development. Its well-defined structure and the potential for chemical modification offer opportunities for creating novel therapeutics, particularly in the realm of prodrug design. While a complete experimental dataset for all its properties is not yet available, the existing information provides a strong foundation for future investigations into its synthesis, biological activity, and potential applications. This guide serves as a comprehensive resource for professionals seeking to understand and utilize this compound in their scientific endeavors.

References

The Core Mechanism of L-Lysinamide in Biological Systems: A Technical Guide for Researchers

Abstract

L-Lysinamide, the amide derivative of the essential amino acid L-lysine, serves as a fundamental building block in the development of advanced non-viral gene delivery systems. Its primary mechanism of action in biological systems is not that of a classical pharmacologically active agent interacting with a specific signaling pathway, but rather as a critical component of cationic lipids. In this role, this compound provides a positively charged headgroup that enables the formulation of liposomes capable of binding, compacting, and delivering nucleic acids into cells. This technical guide delineates the biophysical mechanism of action of this compound-based delivery vectors, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and illustrates the involved processes through logical diagrams.

Introduction: this compound as a Tool in Gene Delivery

While L-Lysine is a ubiquitous amino acid with diverse metabolic roles, this compound itself is primarily utilized in biotechnological applications. Its significance stems from the presence of two amine groups, which are protonated at physiological pH, conferring a net positive charge. This cationic nature is harnessed by conjugating this compound to hydrophobic moieties, such as cholesterol, to create amphiphilic cationic lipids.[1][2] These lipids can then be formulated with neutral "helper" lipids, like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form liposomes.[3] These this compound-based cationic liposomes are effective non-viral vectors for transfecting cells with genetic material, such as plasmid DNA.[4][5]

Core Mechanism of Action: The Gene Delivery Pathway

The "mechanism of action" of this compound in this context is a multi-step biophysical process designed to overcome the natural barriers of the cell to nucleic acid entry. The process can be broken down into four key stages: Lipoplex Formation, Cellular Uptake, Endosomal Escape, and Nuclear Delivery.

Stage 1: Lipoplex Formation

The process begins with the spontaneous self-assembly of cationic lipids and plasmid DNA into nanoparticles known as lipoplexes. The positively charged this compound headgroups on the liposome surface interact electrostatically with the negatively charged phosphate backbone of the DNA.[6] This interaction neutralizes the charge and allows the DNA to be compacted into a condensed, stable structure protected from nuclease degradation.[7]

Stage 2: Cellular Uptake

The resulting lipoplexes typically possess a net positive surface charge. This positive charge facilitates adhesion to the negatively charged proteoglycans on the surface of the cell membrane.[8] Following this initial binding, the lipoplexes are internalized by the cell, primarily through endocytosis.[9][10] While multiple endocytic pathways can be involved, fluid-phase macropinocytosis is a significant route of entry for many lipoplex formulations.[10]

Stage 3: Endosomal Escape

This is a critical and often rate-limiting step for successful gene delivery.[11] Once inside an endosome, the environment becomes progressively more acidic. The cationic lipids within the lipoplex, including the this compound derivatives, can interact with anionic lipids present in the endosomal membrane. This interaction is thought to disrupt the integrity of the endosomal membrane, possibly by promoting the formation of non-bilayer lipid structures, which ultimately leads to the release of the DNA cargo into the cytoplasm.[8] Helper lipids like DOPE are known to enhance this process.[3]

Stage 4: Intracellular Trafficking and Nuclear Entry

Once in the cytoplasm, the plasmid DNA must traverse the cytosol and enter the nucleus to be transcribed into mRNA by the cell's machinery. The lipoplex must effectively "unpack" to release the DNA. This process is less well understood but is a prerequisite for gene expression.

Quantitative Data Summary

The efficiency of this compound-based gene delivery systems is evaluated using several quantitative parameters. The tables below summarize typical data obtained from such experiments.

Table 1: Physicochemical Properties of this compound Lipoplexes

| Parameter | Typical Value Range | Significance |

| N/P Ratio | 2:1 to 10:1 | Ratio of positive charges (amines) to negative charges (phosphates). Affects particle size, charge, and transfection efficiency.[1][12] |

| Particle Size (Z-average) | 100 - 400 nm | Influences the mechanism of cellular uptake.[9] |

| Zeta Potential | +20 to +40 mV | Indicates surface charge; positive values are crucial for binding to the cell membrane.[6][12] |

| DNA Condensation | >95% at optimal N/P | Measured by gel retardation assay; indicates the extent of DNA binding and compaction.[1][12] |

Table 2: Transfection Efficiency and Cytotoxicity

| Assay | Cell Line | Typical Result | Significance |

| Luciferase Reporter Assay | HEK293, HeLa | 10^5 - 10^8 RLU/mg protein | Quantifies the level of gene expression from the delivered plasmid.[12] |

| GFP Expression | Various | 30 - 70% positive cells | Visual/flow cytometry-based measure of transfection efficiency.[1] |

| MTT Assay (Cell Viability) | Various | >80% at optimal N/P | Measures cytotoxicity; lower toxicity is desirable for a safe vector.[3] |

RLU = Relative Light Units; GFP = Green Fluorescent Protein; MTT = 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

Experimental Protocols

Protocol 1: Formulation of this compound Liposomes by Thin-Film Hydration

This method is commonly used to prepare liposomes for gene delivery.[13][14]

-

Lipid Film Preparation: a. Dissolve the this compound-cholesterol conjugate and the helper lipid (e.g., DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A typical molar ratio is 1:1. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing or gentle agitation. The temperature should be above the phase transition temperature of the lipids. b. This initial hydration results in the formation of multilamellar vesicles (MLVs).

-

Sonication/Extrusion: a. To produce small unilamellar vesicles (SUVs) of a defined size, sonicate the MLV suspension using a probe sonicator or pass it through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. b. Store the resulting liposome suspension at 4°C.

Protocol 2: DNA Binding Analysis by Agarose Gel Retardation Assay

This assay determines the ability of the cationic liposomes to bind and condense DNA.[1]

-

Lipoplex Formation: a. Prepare a series of dilutions of the liposome suspension. b. Mix a fixed amount of plasmid DNA (e.g., 0.5 µg) with varying amounts of the liposome suspension to achieve different N/P ratios (e.g., 0.5:1, 1:1, 2:1, 4:1, 8:1). c. Incubate the mixtures at room temperature for 30 minutes to allow for complex formation.

-

Electrophoresis: a. Add 6x loading dye to each lipoplex sample. b. Load the samples onto a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide). c. Run the gel in 0.5x TBE buffer at 100 V for 45-60 minutes.

-

Analysis: a. Visualize the DNA bands under UV illumination. b. Unbound, negatively charged DNA will migrate into the gel. When the DNA is fully complexed and neutralized by the cationic liposomes, its migration will be retarded, and it will remain in the loading well. c. The lowest N/P ratio at which no DNA migration is observed indicates complete DNA condensation.

Protocol 3: In Vitro Transfection and Luciferase Reporter Assay

This protocol quantifies the functional delivery of a reporter gene.[15][16][17]

-

Cell Seeding: a. Seed cells (e.g., HEK293) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. b. Incubate overnight at 37°C and 5% CO2.

-

Transfection: a. For each well, dilute plasmid DNA containing a luciferase reporter gene (e.g., 0.5 µg) in serum-free medium. b. In a separate tube, dilute the this compound liposome suspension in serum-free medium to the optimal N/P ratio. c. Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 30 minutes to form lipoplexes. d. Remove the growth medium from the cells and wash with PBS. e. Add the lipoplex-containing medium to the cells. f. Incubate for 4-6 hours at 37°C. g. Replace the transfection medium with complete growth medium (containing serum).

-

Cell Lysis and Assay: a. Incubate the cells for an additional 24-48 hours. b. Aspirate the medium and wash the cells with PBS. c. Add 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking. d. Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet debris. e. Add a small volume of the cleared lysate (e.g., 20 µL) to a luminometer plate. f. Add Luciferase Assay Reagent and immediately measure the luminescence using a plate reader. g. Normalize the luminescence values to the total protein concentration in each lysate sample.

Conclusion

The mechanism of action of this compound in biological systems is best understood through its application as a cationic building block for non-viral gene delivery vectors. Its function is not based on interaction with a specific cellular signaling cascade but on the fundamental principles of electrostatics and biophysical interactions with nucleic acids and cell membranes. By providing a reliable positive charge, this compound enables the creation of sophisticated nanoparticles that can navigate the extracellular and intracellular environments to deliver genetic cargo. The protocols and data presented herein provide a framework for the rational design and evaluation of this compound-based systems for applications in research and potentially in future gene therapies.

References

- 1. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cationic liposomes as gene delivery system: transfection efficiency and new application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cationic liposomes for gene delivery: novel cationic lipids and enhancement by proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potentiation of cationic liposome-mediated gene delivery by polycations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. liposomes.ca [liposomes.ca]

- 9. journals.plos.org [journals.plos.org]

- 10. escholarship.org [escholarship.org]

- 11. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholesterol-Peptide Hybrids to Form Liposome-Like Vesicles for Gene Delivery | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bowdish.ca [bowdish.ca]

- 16. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. indigobiosciences.com [indigobiosciences.com]

A Comprehensive Technical Guide to the Biological Activities of L-Lysinamide versus L-Lysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine is an essential amino acid with a well-documented, diverse range of biological activities, playing crucial roles in protein synthesis, immune response, and tissue repair. Its derivative, L-Lysinamide, where the carboxylic acid group is replaced by an amide, presents a modification that can significantly alter its physicochemical properties and, consequently, its biological function. This technical guide provides an in-depth comparison of the known biological activities of L-Lysine and this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. While the biological landscape of L-Lysine is extensively mapped, this guide also highlights the current scarcity of direct comparative data for this compound, identifying critical knowledge gaps and opportunities for future research in drug development and molecular biology.

Introduction

L-Lysine is a fundamental building block of proteins and a key player in numerous physiological processes. Its primary amine group at the ε-position makes it a frequent site for post-translational modifications, influencing protein structure and function.[1] this compound, as the amide derivative of L-Lysine, offers a neutral carboxyl terminus compared to the negatively charged carboxylate of L-Lysine at physiological pH. This seemingly subtle structural change can have profound effects on a molecule's ability to interact with biological targets, its cellular uptake, and its overall bioactivity. Understanding these differences is paramount for researchers in drug design, where such modifications are often employed to enhance efficacy, stability, or delivery of therapeutic agents.

Comparative Biological Activities: A Tabular Summary

The following tables summarize the available quantitative data for the biological activities of L-Lysine and this compound. It is important to note the significant disparity in the volume of research, with L-Lysine being extensively studied, while data for this compound remains limited.

Table 1: Enzyme Inhibition

| Enzyme | Compound | IC50 | Ki | Notes |

| Homocitrate Synthase (SpHCS) | L-Lysine | - | Competitive inhibitor towards 2-oxoglutarate | Feedback inhibition of the lysine biosynthesis pathway.[2] |

| Angiotensin-Converting Enzyme (ACE) | L-Lysine Derivatives | 0.14 - 42 nM | - | N-(1-carboxy-3-phenylpropyl)-L-lysyl-L-proline and its derivatives show high inhibitory activity.[3] |

| L-Lysine α-Oxidase | This compound | No activity | - | The enzyme shows strict substrate specificity for L-Lysine and does not act on this compound.[4][5] |

Table 2: Receptor Binding

| Receptor | Compound | K D | Bmax | Notes |

| Benzodiazepine Receptor | L-Lysine | Increase in affinity | No change | Enhancement of [3H]flunitrazepam binding is chloride-dependent.[6] |

Table 3: Cellular Uptake

| Cell Line | Compound | K m | Vmax | Transporter(s) |

| Rat Cardiac Sarcolemmal Vesicles | L-Lysine | High affinity: 222 ± 71 µMLow affinity: 16 ± 4 mM | High affinity: 121 ± 36 pmol/min/mgLow affinity: 4.0 ± 0.4 nmol/min/mg | CAT-1, CAT-2A (System y+)[7] |

| Hamster Jejunum (in vitro) | L-Lysine | - | - | Mediated uptake is more rapid for the amino acid than for the dipeptide lysyl-lysine at low concentrations.[8] |

No direct quantitative data on the cellular uptake of this compound has been found in the reviewed literature. It is often used as a component of larger molecules for drug delivery, where the uptake mechanism is determined by the overall construct.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to comparing the biological activities of L-Lysine and this compound.

Enzyme Inhibition Assay: L-Lysine α-Oxidase

This protocol is designed to determine the substrate specificity of L-Lysine α-oxidase and can be used to confirm the lack of activity on this compound.

Materials:

-

L-Lysine α-oxidase from Trichoderma viride

-

L-Lysine hydrochloride

-

This compound dihydrochloride

-

Horseradish peroxidase (HRP)

-

4-Aminoantipyrine (4-AAP)

-

Phenol

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare Reagents:

-

Substrate solutions: Prepare stock solutions of L-Lysine and this compound in potassium phosphate buffer.

-

Colorimetric reagent: Prepare a solution containing HRP, 4-AAP, and phenol in potassium phosphate buffer.

-

-

Assay:

-

In a 96-well plate, add the colorimetric reagent to each well.

-

Add varying concentrations of the substrate (L-Lysine or this compound) to the wells. .

-

Initiate the reaction by adding a fixed concentration of L-Lysine α-oxidase to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at 505 nm at regular intervals to monitor the formation of the colored product, which is proportional to the amount of hydrogen peroxide produced.

-

-

Data Analysis:

-

Plot the rate of reaction (change in absorbance over time) against the substrate concentration.

-

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for L-Lysine.

-

Compare the activity observed with this compound to that of L-Lysine to confirm substrate specificity.

-

Cellular Uptake Assay in Caco-2 Cells

This protocol can be adapted to compare the cellular uptake of L-Lysine and this compound across an intestinal epithelial cell monolayer model.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Hank's Balanced Salt Solution (HBSS)

-

Radiolabeled L-Lysine (e.g., [3H]-L-Lysine)

-

Unlabeled L-Lysine and this compound

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture:

-

Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Uptake Experiment:

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add HBSS containing radiolabeled L-Lysine with or without a competing excess of unlabeled L-Lysine or this compound to the apical side of the Transwell® insert.

-

Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

At each time point, remove the medium from the apical and basolateral compartments.

-

Wash the cells with ice-cold HBSS to stop the uptake.

-

Lyse the cells with a suitable lysis buffer.

-

-

Quantification:

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Determine the protein concentration of the cell lysate to normalize the uptake data.

-

-

Data Analysis:

-

Calculate the uptake rate (e.g., in nmol/mg protein/min).

-

Compare the uptake of radiolabeled L-Lysine in the presence and absence of unlabeled L-Lysine and this compound to determine if this compound competes for the same transporters.

-

Signaling Pathways

L-Lysine is known to modulate key signaling pathways that regulate cell growth, metabolism, and autophagy. The role of this compound in these pathways is currently not well-defined.

The mTORC1 Signaling Pathway

L-Lysine is an important activator of the mTORC1 (mechanistic target of rapamycin complex 1) pathway, which is a central regulator of cell growth and proliferation.[10][11] Lysine, along with other amino acids, signals its availability to mTORC1, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promotes protein synthesis.

Caption: L-Lysine activation of the mTORC1 signaling pathway.

Hypothetical Impact of this compound on Signaling

The conversion of the carboxyl group to an amide in this compound could potentially alter its interaction with cellular machinery. For instance, if specific recognition of the carboxylate is required for transport or for interaction with intracellular sensors, this compound's activity could be significantly diminished. Conversely, its increased lipophilicity might enhance passive diffusion across cell membranes, potentially leading to different intracellular concentrations and downstream effects.

Caption: Logical relationship of structural differences influencing biological activity.

Discussion and Future Directions

The available evidence clearly demonstrates the multifaceted biological roles of L-Lysine. In stark contrast, the biological activity of this compound as a standalone molecule is poorly characterized. The primary utility of this compound to date has been in the realm of medicinal chemistry and drug delivery, where it serves as a structural component.[9]

The lack of activity of this compound as a substrate for L-Lysine α-oxidase highlights the critical importance of the carboxyl group for enzyme recognition.[4][5] This finding suggests that other proteins that specifically bind L-Lysine may also exhibit reduced or no affinity for this compound.

Key research questions that remain to be addressed include:

-

What are the specific cellular uptake mechanisms for this compound, and how do they compare kinetically to those of L-Lysine?

-

Does this compound interact with any known L-Lysine receptors or binding proteins?

-

Can this compound modulate signaling pathways, such as the mTOR pathway, and if so, through what mechanism?

-

What is the metabolic fate of this compound in biological systems? Is it converted back to L-Lysine?

Answering these questions will be crucial for understanding the full biological potential of this compound and for its rational application in drug development.

Conclusion

This technical guide provides a comparative overview of the biological activities of L-Lysine and this compound. While L-Lysine's functions are well-established, this compound remains a molecule with largely unexplored biological potential. The structural modification from a carboxylic acid to an amide group is predicted to have significant consequences for its interaction with biological systems. The presented data, protocols, and pathway diagrams serve as a foundational resource for researchers aiming to elucidate the biological activities of this compound and to leverage its unique properties for therapeutic innovation. Further direct comparative studies are essential to fully understand the biological implications of this fundamental chemical modification.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibitory activity and protein binding of L-lysine derivatives as angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of strict substrate recognition of l‐lysine α‐oxidase from Trichoderma viride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of strict substrate recognition of l-lysine α-oxidase from Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of benzodiazepine receptor binding by L-lysine is chloride-dependent and due to increase in binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-lysine uptake in giant vesicles from cardiac ventricular sarcolemma: two components of cationic amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of uptake of lysine and lysyl-lysine by hamster jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Lysine is required for growth factor-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel L-Lysinamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel L-Lysinamide derivatives. This compound, an amide form of the essential amino acid L-lysine, serves as a versatile scaffold for the development of new therapeutic agents and research tools.[1] Derivatives of this compound have garnered significant interest due to their diverse biological activities, including antimicrobial, antitumor, and neuromodulatory properties. This document details key synthetic methodologies, presents quantitative data for a range of derivatives, and illustrates relevant biological pathways and experimental workflows.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into solution-phase and solid-phase methods. The choice of methodology depends on the desired complexity of the final molecule, with solid-phase synthesis being particularly well-suited for peptide-based derivatives.

Nα-Acylation of L-Lysine

A common strategy for modifying this compound involves the selective acylation of the α-amino group. This approach has been used to create amphiphilic molecules with applications in drug delivery and cosmetics. The synthesis typically proceeds in three main steps:

-

Formation of α-Amino-ε-caprolactam (ACL): L-lysine is heated in a high-boiling point solvent such as n-hexyl alcohol to induce intramolecular cyclization, forming the lactam.

-

Acylation of ACL: The α-amino group of the ACL is then acylated using an appropriate acyl chloride.

-

Hydrolysis of the Lactam Ring: The final step involves the hydrolysis of the ε-caprolactam ring under alkaline conditions to yield the desired Nα-acylated this compound derivative.

A general procedure for the hydrolysis step involves refluxing the α-amido-ε-caprolactam with sodium hydroxide in an aqueous solution. For derivatives with longer, more hydrophobic acyl chains (greater than 12 carbons), the addition of a co-solvent like butanol may be necessary to improve solubility.

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of peptide derivatives of this compound, solid-phase peptide synthesis (SPPS) is the method of choice. This technique allows for the efficient and controlled assembly of peptide chains on a solid support. The general cycle of SPPS involves:

-

Deprotection: The temporary protecting group (e.g., Fmoc) on the α-amino group of the resin-bound amino acid is removed, typically using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected amino group. Common coupling reagents include HBTU and DIPEA in DMF.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. For lipopeptides, a fatty acid can be coupled to the N-terminus of the peptide chain while it is still on the solid support.

Synthesis of L-Lysine Ureido Derivatives

L-lysine ureido derivatives have been investigated as potent inhibitors of aminopeptidase N (APN), a key enzyme in tumor angiogenesis and metastasis. The synthesis of these derivatives often involves the reaction of a protected L-lysine precursor with an appropriate isocyanate or by building the urea linkage through other synthetic strategies.

Quantitative Data of this compound Derivatives

The following tables summarize key quantitative data for representative this compound derivatives from the literature. This data is intended to provide a comparative overview of their biological activity and synthetic efficiency.

Table 1: Aminopeptidase N (APN) Inhibitory Activity of L-Lysine Ureido Derivatives

| Compound ID | Structure | IC50 (µM) vs. APN | Reference |

| 5d | L-lysine ureido derivative | 4.51 | [2] |

| 12j | Amino acid ureido derivative | 1.1 | [3] |

| Bestatin | (Positive Control) | 5.87 - 8.1 | [2][3] |

Table 2: Synthesis and Characterization of Nα-Acyl this compound Derivatives

| Derivative | Acyl Chain | Yield (%) | Purification Method | Key Spectroscopic Data | Reference |

| Nα-Lauroyl-L-lysinamide | C12 | Not specified | Not specified | Not specified | [4] |

| Nα-Octanamide lysine | C8 | Not specified | Not specified | Not specified | |

| Nα-Capramide lysine | C10 | Not specified | Not specified | Not specified | |

| Nα-Lauramide lysine | C12 | Not specified | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound derivatives.

General Procedure for the Synthesis of Nα-Acylation Lysine-Based Derivatives

Step 3: Hydrolysis

-

To a flask, add α-octanamide-ε-caprolactam (50 mmol, 12.7 g), water (100 mL), and NaOH (100 mmol, 4.0 g).

-

Reflux the mixture with stirring for 8 hours.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate to room temperature and adjust the pH to neutral.

-

The crude product will precipitate from the water.

-

Filter the precipitate, wash with water, and dry to obtain the final sodium Nα-octanamide lysine.

Solid-Phase Peptide Synthesis of a Lipopeptide

-

Resin Preparation: Start with a Rink amide resin as the solid support.

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 30 minutes to remove the Fmoc protecting group.

-

Amino Acid Coupling: For each coupling step, use Fmoc-protected amino acid (5 equivalents), HBTU (5 equivalents), and DIPEA (12 equivalents) dissolved in DMF. Allow the reaction to proceed for 6 hours under a nitrogen atmosphere.

-

N-terminal Lipo-modification: After assembling the peptide chain, couple palmitic acid to the N-terminus using HBTU and DIPEA in DMF for 6 hours.

-

Cleavage and Deprotection: Cleave the lipopeptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude lipopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: Prepare two mobile phases. Solution A typically consists of 0.1% TFA in water, and Solution B consists of 0.1% TFA in acetonitrile. All solutions should be filtered and degassed.

-

Column Equilibration: Equilibrate the C8 or C18 reverse-phase column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate.

-

Sample Injection: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile) and inject it into the HPLC system.

-

Gradient Elution: Run a linear gradient of increasing Solution B to elute the compounds based on their hydrophobicity.

-

Fraction Collection: Collect the fractions corresponding to the desired product peaks, as detected by UV absorbance (typically at 214 nm and 280 nm).

-

Solvent Evaporation: Remove the solvent from the collected fractions using a centrifugal evaporator (SpeedVac) to obtain the purified product.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. This section provides diagrams of key pathways and a general experimental workflow for the synthesis and evaluation of these compounds.

Aminopeptidase N (APN/CD13) Inhibition Signaling Pathway

Aminopeptidase N is a zinc metalloprotease that is often overexpressed in cancer cells and plays a role in tumor growth, angiogenesis, and metastasis.[5][6] this compound derivatives, particularly ureido derivatives, have been shown to inhibit APN.[2][3] Inhibition of APN can lead to apoptosis of cancer cells through the amino acid deprivation response, which involves the activation of stress-related pathways like NF-κB.[5]

Caption: APN Inhibition Pathway.

NMDA Receptor Modulation Signaling Cascade

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory.[1][7] L-lysine and its derivatives can act as modulators of the NMDA receptor.[1] Activation of the NMDA receptor leads to an influx of calcium ions, which acts as a second messenger to trigger downstream signaling cascades involving kinases like CaMKII and PKC, ultimately affecting gene expression and synaptic strength.[1][7][8]

Caption: NMDA Receptor Signaling.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological screening of novel this compound derivatives.

Caption: Experimental Workflow.

References

- 1. droracle.ai [droracle.ai]

- 2. Design, synthesis and biological evaluation of novel L-lysine ureido derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel amino acid ureido derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA Receptors and Translational Control - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

L-Lysinamide as a Precursor in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with a C-terminal amide is a critical aspect of drug discovery and development, as many biologically active peptides possess this modification, which often enhances their stability and biological activity. L-Lysinamide, the amide derivative of the amino acid L-Lysine, serves as a valuable precursor for the direct synthesis of peptides with a C-terminal lysine amide. This technical guide provides a comprehensive overview of the use of this compound in both solid-phase and solution-phase peptide synthesis, detailing experimental protocols, and discussing its applications in the development of therapeutic peptides such as Gonadotropin-Releasing Hormone (GnRH) analogues and Melanotan II.

Advantages of this compound in Peptide Synthesis

The primary advantage of using this compound as a precursor is the direct incorporation of a C-terminal lysine amide without the need for post-synthesis amidation of a C-terminal carboxylic acid. This can streamline the synthesis process and potentially avoid side reactions associated with amidation chemistry. For solid-phase peptide synthesis (SPPS), starting with this compound allows for the synthesis of C-terminal lysine amide peptides on standard resins like Rink Amide resin, which is designed to yield a C-terminal amide upon cleavage.

While direct quantitative comparisons of yield and purity between syntheses starting with this compound versus L-Lysine are not extensively documented in publicly available literature, the efficiency of synthesizing C-terminal peptide amides is generally high. For instance, the synthesis of various C-terminal peptide amides using a photoremovable anchoring linkage has been reported to achieve yields in the range of 70-74%[1]. The overall yield and purity of a peptide synthesis are influenced by numerous factors, including the sequence, coupling reagents, and purification methods[2][3].

Applications in Drug Development

This compound is a key building block in the synthesis of several important therapeutic peptide analogues.

-

Gonadotropin-Releasing Hormone (GnRH) Analogues: These peptides are used to treat hormone-related conditions such as prostate cancer, endometriosis, and precocious puberty. The synthesis of cyclic GnRH analogues often involves the use of lysine derivatives to form lactam bridges, and this compound can be a precursor for analogues with a C-terminal lysine amide.

-

Melanotan II: This synthetic analogue of alpha-melanocyte-stimulating hormone (α-MSH) is investigated for its effects on melanogenesis (skin tanning) and sexual arousal. The synthesis of Melanotan II, a cyclic peptide, involves the use of a lysine derivative, and a reported solution-phase synthesis explicitly starts with this compound.

Experimental Protocols

Solution-Phase Synthesis of Melanotan II using this compound

This protocol is adapted from a reported solution-phase synthesis of Melanotan II.

Materials:

-

Nε-Boc-L-lysinamide

-

Nα-Benzyloxycarbonyltryptophan pentafluorophenyl ester

-

Palladium on carbon (Pd/C) or Palladium hydroxide (Pd(OH)₂)

-

Nα-Z-D-phenylalanine pentafluorophenyl ester

-

L-arginine

-

Nα-Z-L-histidine

-

Nα-Z-γ-benzyl-L-aspartic acid

-

Coupling reagents (e.g., DCC, HOBt)

-

Solvents: Dimethylformamide (DMF), Methanol, Dichloromethane (DCM), Diethyl ether

-

Reagents for deprotection (e.g., H₂, Trifluoroacetic acid (TFA))

Procedure:

-

Dipeptide Synthesis (Trp-Lys-NH₂):

-

Couple Nε-Boc-L-lysinamide with Nα-benzyloxycarbonyltryptophan pentafluorophenyl ester in DMF.

-

Remove the Nα-benzyloxycarbonyl (Z) group by catalytic hydrogenation (e.g., using Pd/C and H₂) to yield H-Trp-Lys(εBoc)-NH₂.

-

-

Hexapeptide Assembly:

-

Synthesize the dipeptide Z-D-Phe-Arg-OH by reacting L-arginine with Nα-Z-D-phenylalanine pentafluorophenyl ester.

-

Couple the deprotected Trp-Lys(εBoc)-NH₂ with the appropriate protected amino acids (e.g., Asp, His, D-Phe, Arg) in a stepwise manner using standard coupling procedures (e.g., DCC/HOBt) to assemble the linear hexapeptide sequence.

-

-

Cyclization:

-

Remove the orthogonal protecting groups from the side chains of aspartic acid (e.g., benzyl group) and lysine (Boc group).

-

Perform an intramolecular cyclization (lactamization) between the γ-carboxyl group of aspartic acid and the ε-amino group of lysine using a suitable coupling reagent.

-

-

Final Coupling and Deprotection:

-

Couple N-acetylnorleucine to the N-terminus of the cyclic hexapeptide.

-

Perform the final deprotection of any remaining side-chain protecting groups to yield Melanotan II.

-

-

Purification:

-

Purify the crude Melanotan II by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Data (Reported for a similar synthesis):

| Parameter | Value |

| Overall Yield | ~2.6% |

| Purity (without preparative chromatography) | >90% |

General Protocol for Solid-Phase Synthesis of a Peptide with C-terminal this compound

This protocol describes a general procedure for the manual solid-phase synthesis of a peptide on Rink Amide resin, starting with Fmoc-L-Lys(Boc)-OH to generate a C-terminal lysine amide after cleavage. To start directly with this compound, one would need to first couple it to the resin, a less common but feasible approach. The following standard protocol achieves the same final product.

Materials:

-

Rink Amide resin

-

Fmoc-L-Lys(Boc)-OH and other required Fmoc-protected amino acids

-

Coupling reagents: HATU or HBTU

-

Activation base: N,N-Diisopropylethylamine (DIEA)

-

Fmoc deprotection reagent: 20% (v/v) piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solvents: Methanol

-

Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes.

-

-

Fmoc Deprotection (of the Rink Amide linker):

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes to remove the Fmoc group from the linker.

-

Drain the piperidine solution and wash the resin thoroughly with DMF.

-

-

First Amino Acid Coupling (Fmoc-L-Lys(Boc)-OH):

-

In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3-5 equivalents relative to resin loading), HATU (or HBTU) (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF.

-

Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. If the test is positive (blue beads), recouple.

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

-

Final Fmoc Deprotection:

-

After coupling the last amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (including the Boc group from lysine).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide.

-

Purify the peptide by preparative RP-HPLC.

-

General Yield and Purity Expectations for SPPS:

| Parameter | Typical Range |

| Crude Purity | 50-80% (highly sequence dependent) |

| Final Yield (after purification) | 10-50% (highly sequence and scale dependent) |

Signaling Pathways and Visualization

Peptides synthesized using this compound, such as Melanotan II and GnRH analogues, exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) and activating downstream signaling cascades.

Melanocortin Receptor Signaling Pathway

Melanotan II is an agonist for melanocortin receptors (MCRs), particularly MC1R and MC4R. Activation of these receptors initiates a signaling cascade that leads to various physiological responses.

References

L-Lysinamide in Gene Delivery and Transfection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of genetic material into cells is a cornerstone of modern molecular biology and a critical component in the development of gene therapies. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the exploration of non-viral alternatives. Among these, cationic lipids and polymers based on natural amino acids have emerged as promising candidates due to their biocompatibility and biodegradability. L-Lysinamide, a derivative of the essential amino acid L-lysine, offers a versatile scaffold for the construction of such non-viral gene delivery vectors. Its primary and epsilon amine groups provide positive charges for electrostatic interaction with negatively charged nucleic acids, facilitating the formation of nano-sized complexes (lipoplexes or polyplexes) that can traverse the cell membrane. This technical guide provides an in-depth overview of the application of this compound and its derivatives in gene delivery and transfection studies, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Core Concepts: The Role of this compound in Gene Delivery

This compound is primarily utilized as a hydrophilic headgroup in the design of cationic lipids or as a monomeric unit in the synthesis of cationic polymers. The fundamental principle behind its use lies in its ability to condense and protect nucleic acids (DNA or RNA) and facilitate their entry into cells.

Key Physicochemical Properties of this compound-Based Vectors:

-

Cationic Nature: The protonated amine groups at physiological pH allow for strong electrostatic interactions with the phosphate backbone of nucleic acids. This interaction is crucial for the compaction of genetic material into stable nanoparticles.

-

Biocompatibility: As a derivative of a natural amino acid, this compound-based carriers are generally considered to have lower cytotoxicity compared to many synthetic cationic lipids and polymers.[1]

-

Biodegradability: The amide and ester linkages often incorporated into this compound-based lipids can be susceptible to enzymatic degradation within the cell, leading to the clearance of the delivery vehicle and reducing long-term toxicity.

Quantitative Data on Transfection Efficiency and Cytotoxicity

The performance of this compound-based gene delivery systems is typically evaluated based on two key parameters: transfection efficiency and cytotoxicity. Transfection efficiency refers to the percentage of cells that successfully express the delivered gene, while cytotoxicity assesses the degree of cell death induced by the delivery vehicle. The following tables summarize quantitative data from various studies, highlighting the performance of different this compound derivatives in several cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell type, plasmid used, and the specific formulation of the delivery vehicle.

Table 1: Transfection Efficiency of this compound-Based Lipids

| Cationic Lipid | Co-lipid | Cell Line | N/P Ratio* | Transfection Efficiency (%) | Reference |

| Cholesteryl-L-lysinamide | DOPE | HEK-293 | 10:1 | ~40% | [2] |

| Tri-lysine head lipid (CDL14) | DOPE | NCI-H460 | 6:1 | High (qualitative) | [3] |

| Tri-lysine head lipid (CDL14) | DOPE | Hep-2 | 6:1 | High (qualitative) | [3] |

*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

Table 2: Cytotoxicity of this compound-Based Formulations

| Formulation | Cell Line | Concentration | Cell Viability (%) | Reference |

| Cholesteryl-L-lysinamide/DOPE lipoplexes | HEK-293 FT | Not specified | High (no cytotoxicity observed) | [2] |

| Dendritic poly(L-lysine) (Gen 5 & 6) | Various | Not specified | High (no significant cytotoxicity) | [4] |

| Poly-L-lysine/DNA complexes | Neuro2A | Concentration-dependent | Toxicity increases with concentration | [1] |

Table 3: Physicochemical Properties of this compound-Based Nanoparticles

| Formulation | Particle Size (nm) | Zeta Potential (mV) | Reference |

| Cholesteryl-L-lysinamide/DOPE nanoliposomes | ~76 | Not specified | [2] |

| Tri-peptide cationic liposomes | Suitable for transfection | Positive | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound-based cationic lipid and a general protocol for gene transfection using liposomes formulated with such lipids.

Protocol 1: Synthesis of Cholesteryl-L-lysinamide

This protocol is adapted from a method for synthesizing cholesteryl lysinate.

Materials:

-

Nα,Nε-Di-BOC-L-lysine

-

Cholesteryl chloroformate

-

Cadaverine (as a linker)

-

Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dioxane

-

5 M Hydrochloric acid (HCl)

-

C18 reversed-phase silica gel

Procedure:

-

Coupling Reaction:

-

Dissolve Nα,Nε-Di-BOC-L-lysine, cholesteryl chloroformate, and cadaverine in DCM.

-

Add DCC and DMAP to the solution to catalyze the formation of amide and carbamate bonds.

-

Stir the reaction mixture at room temperature for 24 hours.

-

-

Purification of the Intermediate:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Evaporate the DCM under vacuum to obtain the crude intermediate product.

-

-

Deprotection:

-

Dissolve the intermediate product in a mixture of dioxane and 5 M HCl.

-

Stir the solution at room temperature for 24 hours to remove the BOC protecting groups.

-

-

Final Purification:

-

Remove the dioxane and HCl under vacuum.

-

Purify the final product, Cholesteryl-L-lysinamide, using C18 reversed-phase silica gel flash chromatography.

-

Protocol 2: Gene Transfection using this compound-Based Liposomes

This is a general protocol that should be optimized for specific cell lines and plasmids.

Materials:

-

Cholesteryl-L-lysinamide (or other this compound-based lipid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform

-

Plasmid DNA

-

Serum-free medium (e.g., Opti-MEM)

-

Complete cell culture medium

-

Cells to be transfected

Procedure:

-

Preparation of Cationic Liposomes:

-

Dissolve the this compound-based lipid and DOPE (e.g., at a 1:1 molar ratio) in chloroform.

-

Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

-

Dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication to form liposomes.

-

-

Formation of Lipoplexes:

-

Dilute the plasmid DNA in a serum-free medium.

-

In a separate tube, dilute the cationic liposome suspension in the same serum-free medium.

-

Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting.

-

Incubate the mixture at room temperature for 20-30 minutes to allow the formation of lipoplexes.

-

-

Transfection of Cells:

-

Seed the cells in a multi-well plate the day before transfection to achieve 70-90% confluency on the day of transfection.

-

Wash the cells with serum-free medium.

-

Add the lipoplex solution to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

After incubation, replace the transfection medium with a complete growth medium.

-

Assay for gene expression at 24-72 hours post-transfection.

-

Mechanisms of Gene Delivery and Transfection

The successful delivery of a gene to the nucleus of a cell by an this compound-based vector involves several key steps, each presenting a potential barrier.

Signaling Pathways and Cellular Uptake

The positively charged lipoplexes or polyplexes initially interact with the negatively charged proteoglycans on the cell surface. This interaction triggers cellular uptake, primarily through endocytosis. The exact endocytic pathway can vary depending on the cell type and the specific formulation of the delivery vehicle but often involves clathrin-mediated or caveolae-mediated endocytosis.

Caption: Cellular uptake pathway of this compound lipoplexes.

Experimental Workflow for Transfection

The overall process of using this compound-based vectors for gene transfection follows a systematic workflow, from the preparation of the delivery system to the analysis of gene expression.

Caption: Experimental workflow for this compound-mediated gene transfection.

Endosomal Escape: The "Proton Sponge" Effect

A major hurdle for efficient gene delivery is the entrapment of the lipoplex within the endosome, which can lead to its degradation in the lysosome. This compound-based vectors can facilitate endosomal escape through the "proton sponge" effect. The numerous amine groups on the this compound moieties can be protonated in the acidic environment of the endosome. This buffering capacity leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the genetic cargo into the cytoplasm.

Caption: Mechanism of endosomal escape via the proton sponge effect.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of materials for the development of safe and effective non-viral gene delivery systems. Their inherent biocompatibility, biodegradability, and the tunability of their chemical structure allow for the rational design of carriers with optimized properties for specific applications. The data summarized in this guide demonstrate their potential to achieve significant levels of gene expression with minimal cytotoxicity.

Future research in this area will likely focus on:

-

Structural Optimization: Fine-tuning the hydrophobic and hydrophilic domains of this compound-based lipids to enhance transfection efficiency and reduce toxicity further.

-

Targeted Delivery: Incorporating targeting ligands (e.g., antibodies, peptides) to the surface of the nanoparticles to achieve cell-specific gene delivery.

-

Stimuli-Responsive Systems: Designing carriers that release their genetic cargo in response to specific intracellular or microenvironmental stimuli (e.g., pH, redox potential).

-

In Vivo Studies: Translating the promising in vitro results to preclinical and clinical settings to evaluate the safety and efficacy of this compound-based gene therapies for various diseases.

By continuing to explore the potential of this compound and other amino acid-based materials, the field of non-viral gene delivery is poised to make significant strides towards the development of novel and effective genetic medicines.

References

L-Lysinamide in Enzyme Inhibition Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysinamide, the amide derivative of the essential amino acid L-lysine, serves as a fundamental structural motif in the exploration and development of potent enzyme inhibitors. While this compound itself exhibits limited direct inhibitory activity against many enzymes, its derivatives have emerged as a significant class of inhibitors targeting a range of enzymes, particularly proteases. This technical guide provides an in-depth overview of the role of this compound and its derivatives in enzyme inhibition research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and mechanisms. The structural backbone of L-lysine, with its primary amino groups, offers a versatile scaffold for the design of compounds that can interact with the active sites of various enzymes, leading to the development of therapeutic agents for a multitude of diseases.

This compound Derivatives as Enzyme Inhibitors: Quantitative Data

The modification of this compound's structure has yielded a plethora of potent enzyme inhibitors. The following tables summarize the inhibitory activities of various L-lysine derivatives against several key enzymes.

| Inhibitor Class | Target Enzyme | Compound | IC50 / Ki | Reference |

| ACE Inhibitors | Angiotensin-Converting Enzyme (ACE) | N-[Nα-(1-carboxy-3-phenylpropyl)-L-lysyl]-N-(4-phenylcyclohexyl)glycine | IC50 = 0.65 nmol/l | [1] |

| N-[Nα-(1-carboxy-3-cyclopentylpropyl)-Nε-carbobenzoxy-L-lysyl]-N-cyclopentyl glycine | IC50 = 0.64 nmol/l | [1] | ||

| N-[Nα-[1(S)-carboxy-3-cyclohexylpropyl]-L-lysyl]-N-cyclopentyl glycine | IC50 = 0.11 nmol/l | [1] | ||

| HIV Protease Inhibitors | HIV Protease | Lead Compound 11 (Nα-alkylated Fmoc-lysine derivative) | Ki = 5 nM | [2] |

| Aminopeptidase N Inhibitors | Aminopeptidase N (APN/CD13) | Compound C7 (L-lysine derivative) | IC50 = 9.6 ± 1.3 µM | [3] |

| Compound C20 (L-lysine derivative) | IC50 = 13.6 ± 1.9 µM | [3] | ||

| Bestatin (Positive Control) | IC50 = 11.3 ± 1.6 µM | [3] | ||

| Trypsin Inhibitors | Trypsin | Z-Lys-COCHO | Ki = 8.44 ± 0.80 μM | [4] |

| Z-Lys-COOH | Ki = 2.81 ± 0.49 mM | [4] | ||

| Z-Lys-H | Ki = 2.38 ± 0.07 mM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are generalized protocols for assays targeting enzymes inhibited by L-lysine derivatives.

General Protocol for Serine Protease (e.g., Trypsin) Inhibition Assay using a Chromogenic Substrate

This protocol is adapted from standard procedures for measuring the activity of serine proteases like trypsin.

1. Materials:

-

Purified trypsin

-

This compound derivative (inhibitor) stock solution (in an appropriate solvent, e.g., DMSO)

-

Chromogenic substrate stock solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare serial dilutions of the this compound derivative inhibitor in the assay buffer.

-

In a 96-well plate, add 20 µL of each inhibitor dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

-

Add 160 µL of assay buffer to all wells.

-

Add 10 µL of the trypsin solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader.

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

General Protocol for Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric measurement of ACE activity.

1. Materials:

-

ACE from rabbit lung

-

This compound derivative (inhibitor) stock solution

-

Substrate solution (e.g., hippuryl-histidyl-leucine, HHL)

-

Assay buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl)

-

Stopping reagent (e.g., 1 M HCl)

-

Ethyl acetate

-

Spectrophotometer

2. Procedure:

-

Prepare serial dilutions of the this compound derivative inhibitor.

-

In test tubes, mix 50 µL of the inhibitor dilution with 50 µL of the ACE solution. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Start the reaction by adding 150 µL of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging to separate the layers.

-

Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the dried HA in 1 mL of distilled water.

-

Measure the absorbance at 228 nm.

-

Calculate the percent inhibition and determine the IC50 value as described in the previous protocol.

Signaling Pathways and Mechanisms of Inhibition

The following diagrams, generated using the DOT language, illustrate key concepts related to enzyme inhibition by this compound derivatives.

Competitive Inhibition of a Serine Protease

Caption: Competitive inhibition of a serine protease by an this compound derivative.

Experimental Workflow for IC50 Determination

Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.

Structure-Activity Relationship (SAR) Logic

Caption: Logical workflow for establishing the Structure-Activity Relationship (SAR) of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in the field of enzyme inhibition. The inherent structural features of L-lysine provide a robust scaffold for the design of potent and selective inhibitors against a variety of enzymatic targets. The quantitative data presented herein underscore the significant inhibitory potential of these modified compounds. The detailed experimental protocols offer a foundation for researchers to conduct their own inhibition studies, while the visualized pathways provide a conceptual framework for understanding the mechanisms of action and the drug discovery process. Continued exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of novel therapeutic agents for a wide range of diseases.

References

- 1. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of L-Lysinamide: A Technical Guide to its Anticipated Bioavailability and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysinamide, the amide derivative of the essential amino acid L-lysine, presents a molecule of interest for various biochemical and pharmaceutical applications. However, a comprehensive understanding of its bioavailability and metabolic pathway remains largely uncharted in publicly available scientific literature. This technical guide synthesizes current knowledge on related compounds and metabolic processes to project the likely pharmacokinetic profile of this compound. It is hypothesized that this compound undergoes hydrolysis to L-lysine, which then enters its well-documented catabolic pathways. This document provides a framework for future in-vivo studies by outlining detailed experimental protocols and established analytical methodologies.

Introduction

Projected Bioavailability and Metabolism

In the absence of direct experimental data, the bioavailability and metabolic pathway of this compound are inferred from the behavior of similar molecules, such as amino acid amides and peptide-based drugs.

Anticipated Metabolic Pathway: Hydrolysis

The principal metabolic reaction anticipated for this compound is the hydrolysis of its amide bond. This reaction would yield L-lysine and ammonia. This process is common for amides in biological systems and is often catalyzed by non-specific amidases or proteases present in the plasma, liver, and other tissues. The conversion of glutamine to glutamate and ammonia by glutaminase serves as a well-established parallel for the enzymatic hydrolysis of an amino acid amide.

Investigating the Bioactivity of L-Lysinamide Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysinamide, the amide derivative of the essential amino acid L-lysine, provides a versatile scaffold for the development of novel bioactive conjugates. The presence of two primary amine groups (α and ε) and a terminal amide offers multiple points for chemical modification, allowing for the creation of a diverse array of molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the synthesis, bioactivity, and mechanisms of action of this compound conjugates, with a focus on their antimicrobial and anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

I. Synthesis of this compound Conjugates

The synthesis of this compound conjugates typically involves the selective modification of the α- or ε-amino group of this compound or a protected lysine precursor. A common strategy involves the acylation of the α-amino group, leaving the ε-amino group available for further conjugation or to impart specific physicochemical properties to the final molecule.

General Synthesis Protocol: Nα-acylation of L-lysine followed by amidation

This protocol outlines a general three-step synthesis for producing Nα-acylated this compound derivatives.

Step 1: Synthesis of α-amino-ε-caprolactam (ACL)

-

L-lysine is heated in n-hexyl alcohol.

-